1,3-Bis(4-methylphenyl)propan-2-one

Description

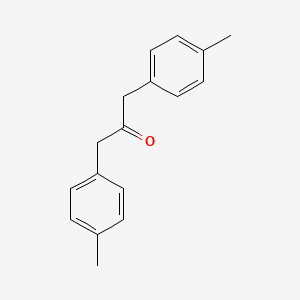

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-methylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-13-3-7-15(8-4-13)11-17(18)12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZVMWHVUCLWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497434 | |

| Record name | 1,3-Bis(4-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70769-70-9 | |

| Record name | 1,3-Bis(4-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Analysis of 1,3-Bis(4-methylphenyl)propan-2-one

This technical guide provides a comprehensive analysis of the spectral data for 1,3-bis(4-methylphenyl)propan-2-one, a symmetrical ketone of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals who require a deep understanding of the characterization of such molecules. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our analysis in the fundamental principles of spectroscopy and drawing comparisons with closely related analogues to ensure a robust and validated interpretation.

Introduction

This compound, also known as 1,3-di(p-tolyl)propan-2-one, with the chemical formula C₁₇H₁₈O, is a derivative of dibenzyl ketone.[1] Its structure features a central ketone flanked by two methylene groups, each connected to a p-tolyl (4-methylphenyl) ring. The symmetrical nature of this molecule is a key determinant of its spectral characteristics, particularly in NMR spectroscopy. Accurate spectral interpretation is paramount for confirming the identity, purity, and structure of synthesized compounds in any research and development pipeline.

This guide will provide a detailed, step-by-step analysis of the expected spectral data for this compound, supported by established spectroscopic principles.

Molecular Structure and Symmetry

The structure of this compound is presented below. A critical feature is the plane of symmetry that bisects the carbonyl group, rendering the two p-tolyl-methyl moieties chemically equivalent. This equivalence simplifies the NMR spectra, as corresponding protons and carbon atoms on either side of the molecule will have identical chemical shifts.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. Due to the symmetry of this compound, a simplified spectrum with four distinct signals is predicted.

Predicted ¹H NMR Data

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | 7.10 | Doublet | 4H | Aromatic protons (ortho to CH₂) |

| b | 7.00 | Doublet | 4H | Aromatic protons (meta to CH₂) |

| c | 3.65 | Singlet | 4H | Methylene protons (-CH₂-) |

| d | 2.30 | Singlet | 6H | Methyl protons (-CH₃) |

Interpretation and Rationale:

-

Aromatic Protons (a, b): The p-substituted phenyl rings give rise to a characteristic AA'BB' system, which often appears as two doublets. The protons on the carbons ortho to the methylene group (a) are expected to be slightly downfield from the protons meta to the methylene group (b) due to the electron-withdrawing effect of the ketone, relayed through the methylene spacer. The integration of each signal corresponds to four protons.

-

Methylene Protons (c): The four protons of the two methylene groups are chemically equivalent due to the molecule's symmetry. They are adjacent to the electron-withdrawing carbonyl group, which shifts their signal downfield to the region of approximately 3.65 ppm. As there are no adjacent protons, the signal is a singlet.

-

Methyl Protons (d): The six protons of the two methyl groups on the aromatic rings are also equivalent. These protons are in a typical benzylic methyl environment and are expected to produce a singlet around 2.30 ppm.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: The spectrum is typically acquired on a 300 or 400 MHz NMR spectrometer.

-

Acquisition: A standard proton experiment is run, typically with 16-32 scans.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments in a molecule. Given the symmetry of this compound, we expect to see a reduced number of signals.

Predicted ¹³C NMR Data

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | 206.5 | Carbonyl carbon (C=O) |

| 2 | 136.0 | Aromatic carbon (para, C-CH₃) |

| 3 | 132.5 | Aromatic carbon (ipso, C-CH₂) |

| 4 | 129.5 | Aromatic carbon (ortho to CH₂) |

| 5 | 129.0 | Aromatic carbon (meta to CH₂) |

| 6 | 50.0 | Methylene carbon (-CH₂-) |

| 7 | 21.0 | Methyl carbon (-CH₃) |

Interpretation and Rationale:

-

Carbonyl Carbon (1): The ketone carbonyl carbon is highly deshielded and appears significantly downfield, typically above 200 ppm.[2]

-

Aromatic Carbons (2-5): Due to symmetry, only four signals are expected for the eight aromatic carbons of each ring. The ipso-carbon (attached to the CH₂ group) and the para-carbon (attached to the CH₃ group) are quaternary and often have lower intensity. The remaining two signals represent the two pairs of equivalent CH carbons in the ring.

-

Methylene Carbon (6): The methylene carbons are adjacent to the carbonyl group and are found in the range of 50 ppm.

-

Methyl Carbon (7): The methyl group carbons attached to the aromatic ring are expected at a characteristic upfield position around 21 ppm.

Caption: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group |

| 3050-3000 | Medium | C-H stretch | Aromatic C-H |

| 2950-2850 | Medium | C-H stretch | Aliphatic C-H (CH₂ and CH₃) |

| ~1715 | Strong | C=O stretch | Ketone |

| ~1610, ~1515 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1450 | Medium | C-H bend | Aliphatic C-H |

| ~815 | Strong | C-H bend (out-of-plane) | 1,4-disubstituted (para) ring |

Interpretation and Rationale:

The most characteristic peak in the IR spectrum of this compound is the strong absorption around 1715 cm⁻¹, which is indicative of a saturated ketone carbonyl stretch. The presence of aromatic rings is confirmed by the C-H stretching bands above 3000 cm⁻¹ and the C=C stretching absorptions in the 1610-1515 cm⁻¹ region. The strong band around 815 cm⁻¹ is a key indicator of the 1,4- (para) substitution pattern on the aromatic rings.

Experimental Protocol for IR Spectroscopy (ATR):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Collect a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 238.14. This corresponds to the molecular weight of C₁₇H₁₈O.[1]

-

Key Fragmentation Ions:

-

m/z = 133: Loss of a p-methylbenzyl radical (•CH₂C₆H₄CH₃). This would result from an alpha-cleavage adjacent to the carbonyl group, forming a stable acylium ion.

-

m/z = 105: This is a very common fragment for compounds containing a p-methylbenzyl moiety, corresponding to the p-methylbenzyl (tropylium) cation [CH₂C₆H₄CH₃]⁺. This ion can be formed by cleavage of the bond between the methylene group and the carbonyl carbon.

-

m/z = 91: Loss of a methyl group from the m/z 105 fragment, leading to the tropylium cation [C₇H₇]⁺.

-

Sources

An In-Depth Technical Guide to 1,3-Bis(4-methylphenyl)propan-2-one: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-methylphenyl)propan-2-one, also known as 1,3-di-p-tolylacetone, is a symmetrical diaryl ketone that serves as a valuable building block in organic synthesis. Its structure, featuring a central carbonyl group flanked by two p-tolyl moieties, imparts a unique combination of reactivity and steric hindrance, making it a subject of interest in the development of novel compounds, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its potential applications in drug discovery and development.

Core Chemical and Physical Properties

This compound is a solid at room temperature with the fundamental properties summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | 1,3-di-p-tolylacetone, 4-methyl benzyl ketone | [PubChem][1] |

| CAS Number | 70769-70-9 | [PubChem][1] |

| Molecular Formula | C₁₇H₁₈O | [PubChem][1] |

| Molecular Weight | 238.32 g/mol | [PubChem][1] |

| Melting Point | 51-55 °C |

Synthesis of this compound

The synthesis of this compound can be achieved through methods analogous to the preparation of its parent compound, dibenzyl ketone. A common and effective laboratory-scale synthesis involves the ketonic decarboxylation of 4-methylphenylacetic acid.

Conceptual Synthetic Pathway

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of analogous dibenzyl ketones and should be adapted and optimized for this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2 equivalents of 4-methylphenylacetic acid with 1 equivalent of acetic anhydride and a catalytic amount of anhydrous potassium acetate.

-

Heating: Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add water to the mixture to quench any remaining acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 | d | 8H | Aromatic protons |

| ~3.6 | s | 4H | -CH₂- protons |

| ~2.3 | s | 6H | -CH₃ protons |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C=O (Ketone) |

| ~137 | Quaternary aromatic carbon (C-CH₃) |

| ~132 | Quaternary aromatic carbon (C-CH₂) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~50 | -CH₂- |

| ~21 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1715 | C=O stretch (ketone) |

| ~1610, 1515, 1450 | C=C stretch (aromatic) |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 238, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve cleavage at the benzylic positions.

Chemical Reactivity

The reactivity of this compound is primarily governed by the presence of the carbonyl group and the acidic α-hydrogens.

Enolization and Reactions of the α-Hydrogens

The protons on the carbon atoms adjacent to the carbonyl group (α-hydrogens) are acidic (pKa ≈ 19-20) due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate anion.[2][3] This acidity is fundamental to a variety of important carbon-carbon bond-forming reactions.

Caption: Resonance stabilization of the enolate of this compound.

-

Aldol Condensation: The enolate of this compound can act as a nucleophile and attack the carbonyl carbon of another molecule (an aldehyde or another ketone) in an aldol addition reaction. Subsequent dehydration of the aldol adduct leads to the formation of an α,β-unsaturated ketone, a reaction known as the aldol condensation.[4] Cross-aldol condensations with aromatic aldehydes are particularly common.[5]

Reactions at the Carbonyl Group

The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.

-

Reduction/Catalytic Hydrogenation: The ketone functionality can be reduced to a secondary alcohol, 1,3-Bis(4-methylphenyl)propan-2-ol, using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere can also achieve this transformation.[6]

Caption: Key reaction pathways of this compound.

Applications in Drug Development

The 1,3-diarylpropane scaffold, of which this compound is a representative member, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules.

As a Precursor for Biologically Active Compounds

Derivatives of 1,3-diaryl-2-propanones and their corresponding α,β-unsaturated ketones (chalcones) have demonstrated a broad spectrum of pharmacological activities.

-

Anti-inflammatory Agents: Studies have shown that 1,3-diarylpropane analogs can exhibit significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO).[7]

-

Anticancer Agents: The chalcone framework, which can be synthesized from 1,3-diaryl-2-propanones via aldol condensation, is a well-established pharmacophore in the design of cytotoxic agents.[8]

-

Antibacterial and Antifungal Agents: Various derivatives of 1,3-diarylpropenones have been synthesized and evaluated for their antimicrobial activities.[9][10]

The presence of the two p-tolyl groups in this compound offers opportunities for further functionalization, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The methyl groups can be further modified, or the aromatic rings can be subjected to electrophilic substitution reactions to introduce additional functional groups, thereby modulating the biological activity of the resulting compounds.

Conclusion

This compound is a versatile synthetic intermediate with a rich and accessible chemistry. Its reactivity, centered around the acidic α-hydrogens and the electrophilic carbonyl group, provides pathways to a diverse range of more complex molecules. The established biological activities of the broader class of 1,3-diarylpropane and chalcone derivatives underscore the potential of this compound as a valuable scaffold for the discovery and development of new therapeutic agents. Further exploration of its synthetic transformations and the biological evaluation of its derivatives are warranted to fully exploit its potential in medicinal chemistry.

References

-

Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC. [Link]

-

This compound. PubChem. [Link]

-

Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. ResearchGate. [Link]

-

Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. PubMed. [Link]

-

Synthesis And Biological Evaluation Of 1, 3-Diphenyl -2-Propenone Derivatives. ResearchGate. [Link]

-

Relative Acidity of alpha-Hydrogens. Chemistry LibreTexts. [Link]

-

Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. [Link]

-

Dibenzyl Ketoxime: A Versatile Intermediate for Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Acidity of alpha hydrogens. University of Calgary. [Link]

-

The Aldol Condensation. Magritek. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. [Link]

-

Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. [Link]

-

Reaction due to α-hydrogen. BYJU'S. [Link]

Sources

- 1. This compound | C17H18O | CID 12420214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters | European Journal of Chemistry [eurjchem.com]

- 3. 1,3-Bis(4-methylphenyl)propan-1-one | C17H18O | CID 24725716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methanone, (4-methylphenyl)phenyl- [webbook.nist.gov]

- 5. 2-Propanone, 1,3-diphenyl- [webbook.nist.gov]

- 6. 1-(p-Tolyl)propan-2-one | 2096-86-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Bis(4-methylphenyl)prop-2-en-1-one | C17H16O | CID 256552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orgsyn.org [orgsyn.org]

Synthesis and characterization of 1,3-Bis(4-methylphenyl)propan-2-one

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Bis(4-methylphenyl)propan-2-one

For inquiries, please contact: Senior Application Scientist, Gemini Division, Google DeepMind

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a symmetrical diaryl ketone. The synthesis is achieved through the ketonic decarboxylation of 4-methylphenylacetic acid, a robust and efficient method for forming symmetrical ketones. This document outlines the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol for synthesis and purification, and offers a complete guide to the structural elucidation of the final product using a suite of spectroscopic techniques. The characterization section includes protocols and data interpretation for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed for researchers, chemists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure reproducibility and a deep understanding of the process.

Introduction

This compound, also known as 1,3-di-p-tolyl-2-propanone, belongs to the dibenzyl ketone family of organic compounds.[1] These structures serve as valuable precursors and intermediates in organic synthesis, particularly in reactions that leverage the reactivity of the central carbonyl group and the adjacent α-carbons. For instance, the parent compound, dibenzyl ketone, is famously used in the aldol condensation to create tetraphenylcyclopentadienone.[2] The p-methyl substituted analogue discussed herein offers a scaffold for developing more complex molecules with potential applications in materials science and medicinal chemistry.

The synthesis of symmetrical ketones from carboxylic acids, known as ketonization or ketonic decarboxylation, is a powerful transformation that forms a new carbon-carbon bond while releasing carbon dioxide and water.[3][4] This guide focuses on a classic and reliable method for this conversion, utilizing acetic anhydride as a dehydrating agent and promoting the reaction through thermal means.[5][6] The subsequent characterization is crucial for verifying the identity and purity of the synthesized compound, employing a multi-technique approach to provide unambiguous structural confirmation.

Synthesis Methodology

The chosen synthetic route is the ketonic decarboxylation of two molecules of 4-methylphenylacetic acid. This method is advantageous due to the availability of the starting material and the straightforward nature of the reaction, which avoids the need for expensive or highly toxic metal catalysts.

Rationale of the Synthetic Approach

The conversion of carboxylic acids into ketones is a classic transformation in organic chemistry.[7][8] The reaction proceeds by heating a carboxylic acid, in this case, 4-methylphenylacetic acid, with acetic anhydride.[5] The acetic anhydride serves two primary purposes: it acts as a dehydrating agent and forms a mixed anhydride intermediate. This intermediate is key to the reaction mechanism. The presence of an α-hydrogen on the starting carboxylic acid is critical for this mechanism to proceed efficiently.[3] Upon heating, this intermediate undergoes decarboxylation and subsequent rearrangement to form the symmetrical ketone. This one-pot procedure is highly effective for producing symmetrical dibenzyl ketones.[2][6]

Reaction Mechanism

The mechanism for the ketonic decarboxylation of 4-methylphenylacetic acid in the presence of acetic anhydride is a multi-step process:

-

Anhydride Formation: 4-methylphenylacetic acid reacts with acetic anhydride to form a mixed anhydride, 4-methylphenylacetic acetic anhydride, and acetic acid.

-

Enolate Formation: A base (such as potassium acetate, often added as a catalyst, or another molecule of the carboxylate) abstracts an acidic α-hydrogen from a molecule of the mixed anhydride, forming an enolate.

-

Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the carbonyl carbon of a second mixed anhydride molecule.

-

Decarboxylation & Formation: The resulting β-keto acid anhydride intermediate is unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final product, this compound.

Caption: Key steps in the ketonic decarboxylation mechanism.

Detailed Experimental Protocol: Synthesis

Materials:

-

4-methylphenylacetic acid

-

Acetic anhydride (re-distilled)

-

Anhydrous potassium acetate (optional, but recommended catalyst)[6]

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Thermometer

-

Heating mantle

-

Short path distillation apparatus

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser and a thermometer. Place it in a heating mantle.

-

Reagents: To the flask, add 4-methylphenylacetic acid (e.g., 30.0 g, 0.2 mol), acetic anhydride (30 mL), and anhydrous potassium acetate (1.5 g).[5][6]

-

Reflux: Heat the mixture to reflux (approximately 140-150 °C) and maintain for 2-3 hours. The evolution of CO₂ gas should be observed.

-

Distillation: After reflux, replace the condenser with a short path distillation apparatus. Slowly distill off the excess acetic anhydride and the acetic acid byproduct. Caution: Do not allow the temperature of the reaction pot to exceed 200 °C to avoid resinification of the product.[2]

-

Work-up: Allow the dark, viscous residue to cool to room temperature. Dissolve the residue in 100 mL of diethyl ether.

-

Washing: Transfer the ether solution to a separatory funnel. Wash sequentially with 50 mL of water, 2 x 50 mL of saturated sodium bicarbonate solution (carefully, to neutralize remaining acid), and finally with 50 mL of brine.

-

Drying & Evaporation: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product, a yellowish oil or solid, can be purified by recrystallization from ethanol or by vacuum distillation to yield a white to off-white solid.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Characterization of the Final Product

Unambiguous characterization is essential to confirm the synthesis of this compound. A combination of NMR, IR, and MS is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9][10]

Protocol for NMR Sample Preparation and Acquisition:

-

Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using proton decoupling. A higher number of scans (e.g., 1024) is typically required due to the lower natural abundance of ¹³C.

Data Interpretation: The molecule is symmetrical about the central carbonyl group. This symmetry simplifies the spectra significantly.

| ¹H NMR Data (Expected) |

| Chemical Shift (δ, ppm) |

| ~ 7.10 |

| ~ 7.00 |

| ~ 3.65 |

| ~ 2.30 |

| ¹³C NMR Data (Expected) |

| Chemical Shift (δ, ppm) |

| ~ 206.0 |

| ~ 137.0 |

| ~ 131.5 |

| ~ 129.5 |

| ~ 129.0 |

| ~ 50.0 |

| ~ 21.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11]

Protocol for IR Data Acquisition (ATR):

-

Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Background: Record a background spectrum of the empty crystal.

-

Sample: Place a small amount of the solid purified product onto the crystal and apply pressure using the anvil.

-

Acquisition: Collect the sample spectrum, typically over a range of 4000-600 cm⁻¹.

Data Interpretation: The IR spectrum will provide clear evidence of the key functional groups.

| IR Data (Expected) |

| Wavenumber (cm⁻¹) |

| 3100-3000 |

| 2950-2850 |

| ~ 1715 |

| 1610, 1515 |

| ~ 815 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[12]

Protocol for MS Data Acquisition (EI):

-

Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

-

Injection: Inject the solution into the mass spectrometer, often via a direct insertion probe or through a GC-MS system.

-

Ionization: Use Electron Impact (EI) ionization at 70 eV.

-

Analysis: Acquire the mass spectrum.

Data Interpretation: The mass spectrum will confirm the molecular weight and show characteristic fragmentation.

| Mass Spectrometry Data (Expected) |

| m/z Value |

| ~ 238 |

| ~ 133 |

| ~ 105 |

Safety Precautions

-

Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby when in use.

-

Heating: Use a heating mantle with a temperature controller. Avoid overheating, which can lead to the formation of undesirable byproducts and potential hazards.[5]

-

Pressure: The reaction evolves CO₂ gas. Ensure the apparatus is not sealed to avoid pressure build-up.

Conclusion

This guide details a reliable and well-established method for the synthesis of this compound via the ketonic decarboxylation of 4-methylphenylacetic acid. The provided protocols for synthesis, purification, and characterization are designed to be reproducible and robust. The spectroscopic data presented serve as a benchmark for researchers to validate the successful formation of the target compound. By understanding the rationale behind each step, from the reaction mechanism to the interpretation of spectral data, scientists can confidently prepare and verify this valuable chemical intermediate for further applications.

References

-

Renz, M. Ketonization of Carboxylic Acids by Decarboxylation: The Remarkable Case of the Ru-Catalyzed α-Methylenation of Ketones. European Journal of Organic Chemistry. [Link]

-

Le, T. N., et al. Selective Cross-Ketonization of Carboxylic Acids Enabled by Metallaphotoredox Catalysis. Angewandte Chemie International Edition, 61(52), e202213739 (2022). [Link]

-

Pham, T. N., et al. Ketonization of Carboxylic Acids: Mechanisms, Catalysts, and Implications for Biomass Conversion. ACS Catalysis, 3(9), 1919-1935 (2013). [Link]

-

Ponomarev, D. A., & Shevchenko, V. V. Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism. Catalysts, 12(1), 83 (2022). [Link]

-

American Chemical Society. Ketonization of Carboxylic Acids: Mechanisms, Catalysts, and Implications for Biomass Conversion. ACS Publications. [Link]

-

Rhodium Archive. The Conversion of Arylacetic Acids into Ketones. Erowid.

-

Wikipedia. Dibenzyl ketone. Wikipedia. [Link]

-

Royal Society of Chemistry. Supporting Information - New Journal of Chemistry. Royal Society of Chemistry. [Link]

-

PubChem. 1,3-Bis(4-methylphenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

-

Rhodium Archive. Preparation of Dibenzyl Ketone and Phenylacetone. Erowid.

-

Hurd, C. D., Christ, R. E., & Thomas, C. L. Preparation of Dibenzyl Ketone and Phenylacetone. Journal of the American Chemical Society, 58(7), 1240-1240 (1936). [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

chemtubeuk. Introduction to IR Spectroscopy. Ketones. YouTube. [Link]

-

Metin, Ö. Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

-

DataPDF. Preparation of Dibenzyl Ketone and Phenylacetone. DataPDF. [Link]

Sources

- 1. This compound | C17H18O | CID 12420214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dibenzyl ketone - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preparation of Dibenzyl Ketone and Phenylacetone - [www.rhodium.ws] [erowid.org]

- 6. datapdf.com [datapdf.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Biological Activity of 1,3-Bis(4-methylphenyl)propan-2-one and Its Derivatives

Abstract

The 1,3-diarylpropan-2-one scaffold represents a versatile and privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of derivatives of 1,3-Bis(4-methylphenyl)propan-2-one. While direct biological data on the title compound is limited, this document synthesizes findings from structurally related analogs to elucidate the potential antimicrobial, anticancer, and anti-inflammatory properties of this chemical class. Detailed experimental protocols for key biological assays are provided to empower researchers in the exploration of these promising molecules.

Introduction: The Therapeutic Potential of 1,3-Diarylpropan-2-ones

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The 1,3-diaryl-2-propanone framework, a core structure in a variety of natural and synthetic compounds, has emerged as a promising scaffold for the development of new drugs. These molecules, characterized by two aryl rings linked by a three-carbon chain with a central ketone, exhibit a diverse range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1] The structural simplicity and synthetic accessibility of these compounds make them attractive targets for chemical modification and optimization of their biological profiles.

This guide focuses on this compound and its derivatives, a subset of the 1,3-diarylpropan-2-one class. The presence of the p-methylphenyl (p-tolyl) groups can significantly influence the lipophilicity, electronic properties, and steric interactions of the molecule, thereby modulating its biological activity. While extensive research has been conducted on the unsaturated counterparts of this scaffold, namely chalcones (1,3-diaryl-2-propen-1-ones), the saturated derivatives remain a relatively underexplored area with significant therapeutic potential.

This document will delve into the known biological activities of closely related compounds to infer the potential of this compound derivatives and to provide a roadmap for their future investigation.

Synthesis of this compound Derivatives

The synthesis of 1,3-diaryl-2-propanones can be achieved through various established synthetic routes. A common and effective method involves the Friedel-Crafts acylation or a Grignard reaction, followed by subsequent modifications.

A plausible synthetic route to the parent compound, this compound, is outlined below. This multi-step synthesis provides a foundational framework for accessing a variety of derivatives with diverse substitution patterns on the aromatic rings.

Caption: General synthetic scheme for this compound.

A more detailed, step-by-step synthetic protocol for a related compound is described here to provide a practical laboratory guide.[2]

Experimental Protocol: Synthesis of 1-(4-methylphenyl)propan-2-one

This protocol describes a Friedel-Crafts acylation reaction to synthesize a key intermediate.

-

Reaction Setup: In a 500L glass-lined reaction vessel, add 225 kg of anhydrous aluminum trichloride and 160 kg of toluene.

-

Cooling: Cool the reaction vessel using a jacket to maintain a low temperature.

-

Addition of Acylating Agent: While stirring, slowly add 120 kg of propionyl chloride dropwise. Ensure the internal temperature does not exceed 30°C.

-

Reaction at Room Temperature: After the addition is complete, continue stirring at room temperature for 1 hour.

-

Heating: Slowly raise the temperature to 82°C and maintain it for 2 hours.

-

Quenching: Cool the reaction mixture and slowly transfer it to a 2000L glass-lined reaction vessel containing a mixture of ice and water for hydrolysis.

-

Extraction and Neutralization: Allow the layers to separate and collect the upper oily layer. Wash the organic layer with water and a saturated sodium bicarbonate solution until neutral.

-

Drying and Purification: Dry the organic layer, remove the toluene under atmospheric pressure, and collect the fraction at 96-100°C/930Pa to obtain 4-methylphenylacetone.[2]

Biological Activities of 1,3-Diarylpropan-2-one Derivatives

The biological activities of 1,3-diarylpropan-2-one derivatives are diverse and depend on the nature and position of substituents on the aryl rings. The following sections discuss the key biological activities reported for compounds structurally related to this compound.

Antimicrobial Activity

Derivatives of 1,3-diarylpropanones have shown promising activity against a range of pathogenic microorganisms. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Structurally related 1,3-bis(aryloxy)propan-2-amines have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[3] For instance, certain derivatives exhibited minimal inhibitory concentrations (MICs) in the range of 2.5–10 μg/ml against Streptococcus pyogenes, Enterococcus faecalis, and Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains.[3] The bactericidal mechanism of these compounds is suggested by the minimal bactericidal concentrations (MBCs) being similar to their MICs.[3]

The antimicrobial potential of 1,3-diaryl-2-propen-1-one (chalcone) derivatives has also been extensively studied.[4] These studies provide a basis for investigating the antimicrobial properties of their saturated analogs.

Table 1: Antimicrobial Activity of Selected 1,3-Bis(aryloxy)propan-2-amine Derivatives

| Compound | Test Organism | MIC (µg/mL) |

| CPD20 | S. pyogenes | 2.5 |

| S. aureus | 2.5 | |

| E. faecalis | 5.0 | |

| CPD22 | S. pyogenes | 2.5 |

| S. aureus | 5.0 | |

| E. faecalis | 5.0 | |

| CPD18 | S. aureus | 10.0 |

| S. pyogenes | 10.0 | |

| CPD21 | S. aureus | 10.0 |

| S. pyogenes | 10.0 |

Data sourced from a study on 1,3-bis(aryloxy)propan-2-amines.[3]

Anticancer Activity

The 1,3-diarylpropan-2-one scaffold is a key feature in many compounds with potent anticancer activity. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.

Studies on 1,3-diaryl-2-propenones have shown significant cytotoxic effects against various cancer cell lines.[5][6] For example, a series of 1,3-diaryl-2-propenones were evaluated for their cytotoxicity, with one lead compound emerging with an average CC50 of 8.6 μM and a selective index of 18 against neoplastic cells compared to normal cells.[5] The induction of apoptosis, confirmed by internucleosomal DNA fragmentation and caspase-3 activation, was identified as a key mechanism of cytotoxicity.[5]

Furthermore, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-ones have demonstrated high cytotoxic activity against MCF-7 human breast cancer cells, with some compounds showing greater potency than the reference drug Tamoxifen.[6]

Caption: Potential anticancer mechanisms of 1,3-diarylpropan-2-one derivatives.

Table 2: Cytotoxicity of Selected 1,3-Diaryl-2-propenone Derivatives

| Compound | Cell Line | CC50 (µM) |

| 2i | HL-60 | < 1.6 |

| HSC-2 | 1.8 | |

| HSC-4 | > 100 |

Data represents the concentration causing 50% cell death and is sourced from a study on 1,3-diaryl-2-propenones.[5]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Phenylpropanoids, a class of compounds that includes the 1,3-diarylpropane scaffold, are known to possess anti-inflammatory properties.[7][8] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and cytokines.

The anti-inflammatory effects of chalcones are well-documented and are often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of pro-inflammatory mediators such as nitric oxide (NO) and various interleukins.[9] The structural similarity of this compound to these compounds suggests that it and its derivatives may also exhibit anti-inflammatory activity. Phenylpropanoids found in essential oils have been shown to modulate the TLR4/NF-κB signaling pathway, a key regulator of the inflammatory response.[10]

Key Experimental Protocols

To facilitate further research into the biological activities of this compound derivatives, this section provides detailed, step-by-step protocols for the most relevant in vitro and in vivo assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Caption: Workflow for the Broth Microdilution Assay.

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum to the appropriate concentration for testing.

-

Inoculation: Inoculate each well of the microdilution plate with the prepared bacterial inoculum. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11][12]

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Protocol:

-

Animal Grouping: Acclimatize male Wistar rats for one week and divide them into groups (e.g., control, standard drug, and test compound groups).

-

Compound Administration: Administer the test compound and the standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[6][13]

Structure-Activity Relationship (SAR) and Future Directions

While specific SAR studies on this compound are not available, insights can be drawn from related compound series. For 1,3-diaryl-2-propenones, the nature and position of substituents on both aromatic rings significantly influence their biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the α,β-unsaturated carbonyl system, which is often crucial for their mechanism of action.

The saturated propanone core of this compound offers a different chemical profile compared to the unsaturated chalcones. The increased flexibility of the three-carbon chain may allow for better conformational adaptation to target binding sites.

Future research should focus on:

-

Systematic Synthesis: The synthesis and biological evaluation of a library of this compound derivatives with diverse substituents on the aromatic rings.

-

Direct Biological Screening: Comprehensive screening of these compounds for antimicrobial, anticancer, and anti-inflammatory activities using the protocols outlined in this guide.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying the observed biological activities.

-

In Vivo Efficacy and Toxicity: Evaluation of the most promising lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.

Conclusion

The 1,3-diarylpropan-2-one scaffold holds considerable promise for the development of novel therapeutic agents. Although the biological activities of this compound itself are yet to be fully explored, the extensive research on its structural analogs provides a strong rationale for its investigation. The synthetic accessibility and potential for diverse chemical modifications make this class of compounds an exciting area for future research in medicinal chemistry. The experimental protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the therapeutic potential of these versatile molecules.

References

- Dimmock, J. R., et al. (2000). 1,3-Diaryl-2-propenones and 2-Benzylidene-1,3-indandiones: A Quest for Compounds Displaying Greater Toxicity to Neoplasms than Normal Cells. Journal of Medicinal Chemistry, 43(21), 3784-3791.

-

UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

- Al-Harbi, N. O., et al. (2021).

-

MDPI. (n.d.). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules. Retrieved from [Link]

-

Chembk. (2024). 1-(4-methylphenyl)propan-2-one. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

ResearchGate. (n.d.). Antibacterial and Antioxidant Activity Evaluation of 1,3-Diaryl-prop-2-en-1-one Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

-

ResearchGate. (2018). Exploring Promising Immunomodulatory Potential of Natural and Synthetic 1,3-Diphenyl-2-propen-1-one Analogs: A Review of Mechanistic Insight. Retrieved from [Link]

-

MDPI. (2018). Anti-Inflammatory Activity of Natural Products. Retrieved from [Link]

-

NC DNA Day Blog. (2023). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

-

PubMed. (2012). Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives. Retrieved from [Link]

- Abdel-Halim, M., et al. (2022). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-16.

- Lavorato, S. N., et al. (2018). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Journal of Applied Microbiology, 124(5), 1147-1154.

-

Journal of Pharmaceutical Negative Results. (2022). Synthesis and In-Vitro Anti Bacterial Activity of (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione and its Derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Diaryl-2-propenones and 2-Benzylidene-1,3-indandiones: A Quest for Compounds Displaying Greater Toxicity to Neoplasms than Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and antibacterial evaluation of 4-substituted-2-phenyl-1-p-tolyl-4-thiomethyl-1,3-diazabuta-1,3-dienes: a novel class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to CAS Number 70769-70-9: A Chemical Intermediate Awaiting Application

To Researchers, Scientists, and Drug Development Professionals,

In the landscape of chemical compounds utilized in research and development, some molecules are well-characterized active agents with extensive literature detailing their applications, while others serve as foundational building blocks, their full potential yet to be publicly documented. The compound with CAS number 70769-70-9, identified as 1,3-bis(4-methylphenyl)propan-2-one, falls into the latter category. This technical guide addresses the current state of knowledge on this compound and its context within the broader class of 1,3-diaryl-2-propanones.

Compound Identification and Physicochemical Properties

This compound is a symmetrical ketone with two p-tolyl groups attached to a central propanone structure. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 70769-70-9 | [1] |

| Molecular Formula | C₁₇H₁₈O | [1] |

| Molecular Weight | 238.33 g/mol | N/A |

| IUPAC Name | This compound | [2] |

| Synonyms | 1,3-bis(p-tolyl)propan-2-one, 1,3-bis(4-methylphenyl)acetone | [2] |

| Physical Form | Solid (powder) | N/A |

| Melting Point | 51-55 °C | N/A |

Current Status: A Commercially Available Research Chemical

This compound is readily available from various chemical suppliers. Its primary designation is for "research and development use only," indicating its role as a potential precursor or intermediate in the synthesis of more complex molecules. A comprehensive review of scientific literature and patent databases reveals a notable absence of published studies detailing specific biological activities or in-depth research applications for this particular compound.

While some patents list the compound, they typically do so within the broader scope of a chemical class for the synthesis of other derivatives, without providing specific data on the biological effects of this compound itself.[3][4]

Potential Research Avenues: Insights from the 1,3-Diarylpropanone Scaffold

Although specific applications for CAS 70769-70-9 are not documented, the general scaffold of 1,3-diaryl-2-propanone and its derivatives, such as chalcones (1,3-diaryl-2-propen-1-ones), are of significant interest in medicinal chemistry. These related compounds have been investigated for a wide range of pharmacological activities, including:

-

Antimalarial Agents: Novel substituted 1,3-diaryl propenone derivatives have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum.

-

Antibacterial and Antioxidant Properties: The chalcone backbone is recognized as a key pharmacophore with demonstrated antimicrobial and antioxidant activities.

The potential for this compound to serve as a starting material for the synthesis of novel, biologically active compounds remains an open and intriguing area for exploration. The workflow for such an investigation is outlined below.

Figure 1. A potential workflow for exploring the therapeutic applications of derivatives synthesized from this compound.

Conclusion and Future Outlook

As of the current date, this compound (CAS 70769-70-9) is best characterized as a chemical intermediate available for research purposes. There is a clear lack of published data on its specific biological activities or applications in drug development.

For researchers in medicinal chemistry and drug discovery, this compound represents an untapped starting point. Its symmetrical diarylpropanone structure is a versatile scaffold that could be chemically modified to generate libraries of novel compounds for biological screening. Future research efforts are required to elucidate the potential of this molecule and its derivatives. Until such studies are published, any discussion of its "research applications" remains speculative and grounded in the broader potential of its chemical class.

References

-

American Elements. This compound. Retrieved from [Link]

- Google Patents. EP0116494B1 - Pyridazin-Derivate mit....

-

CAS号查询. 65622-33-5_1,3-bis(4-fluorophenyl)propan-2-one.... Retrieved from [Link]

-

AA Blocks. Product Index. Retrieved from [Link]

-

AA Blocks. 16966-09-9 | MFCD06248909 | L-Threonine, O-(1,1.... Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

AA Blocks. 2851-13-0 | MFCD01231011 | N,N-DIMETHYL-1H-BENZIMIDAZOL-2-AMINE. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound | C17H18O | CID 12420214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0116494B1 - Pyridazin-Derivate mit psychotroper Wirkung, Verfahren zur Herstellung, Zwischenprodukte und Heilmittel die sie enthalten - Google Patents [patents.google.com]

- 4. 65622-33-5_1,3-bis(4-fluorophenyl)propan-2-oneCAS号:65622-33-5_1,3-bis(4-fluorophenyl)propan-2-one【结构式 性质 英文】 - 化源网 [chemsrc.com]

Physical and chemical properties of 1,3-bis(p-tolyl)-2-propanone

An In-Depth Technical Guide to 1,3-bis(p-tolyl)-2-propanone: Properties, Synthesis, and Reactivity

Introduction

1,3-bis(p-tolyl)-2-propanone, also known by its IUPAC name 1,3-bis(4-methylphenyl)propan-2-one, is a symmetrical diaryl ketone. As a structural analog of the well-studied dibenzyl ketone (1,3-diphenyl-2-propanone), it serves as a valuable intermediate in organic synthesis. Its structure features a central ketone functional group flanked by two p-tolyl moieties. This arrangement, particularly the presence of acidic α-hydrogens on the methylene bridges, dictates its chemical reactivity and makes it a key building block for more complex molecular architectures, such as highly substituted cyclopentadienones. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, core reactivity, and safe handling protocols, tailored for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The key identifiers and properties of 1,3-bis(p-tolyl)-2-propanone are summarized below.

Properties Summary

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 1,3-bis(p-tolyl)acetone, 4-methyl benzyl ketone | |

| CAS Number | 70769-70-9 | |

| Molecular Formula | C₁₇H₁₈O | |

| Molecular Weight | 238.32 g/mol | |

| Appearance | Expected to be a solid at room temperature | Inferred from analogs |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| XLogP3-AA (Lipophilicity) | 3.9 |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly symmetrical.

-

Aromatic Protons: Two distinct signals, appearing as doublets in the aromatic region (~7.0-7.2 ppm), would represent the AA'BB' system of the two equivalent p-substituted benzene rings.

-

Methylene Protons (-CH₂-): A sharp singlet would appear for the four equivalent protons of the two methylene groups adjacent to the carbonyl group, likely in the range of 3.6-3.8 ppm.

-

Methyl Protons (-CH₃): A singlet corresponding to the six equivalent protons of the two tolyl methyl groups would be observed further upfield, around 2.3 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A characteristic peak in the downfield region, typically >200 ppm, is the hallmark of a ketone.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to symmetry.

-

Methylene Carbon (-CH₂-): A signal for the methylene carbons would appear in the aliphatic region.

-

Methyl Carbon (-CH₃): The methyl carbons of the tolyl groups would produce a signal in the upfield aliphatic region (~21 ppm).

-

-

IR (Infrared) Spectroscopy: The most prominent feature in the IR spectrum would be a strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration, expected around 1715 cm⁻¹. Additional bands would confirm the presence of aromatic C-H and aliphatic C-H bonds.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 238.32. A characteristic fragmentation pattern would likely involve the cleavage of the benzyl-carbonyl bond, yielding a tolylmethyl cation (C₈H₉⁺) at m/z = 105.

Synthesis and Chemical Reactivity

The utility of 1,3-bis(p-tolyl)-2-propanone stems from its straightforward synthesis and the versatile reactivity of its ketone functional group.

Synthesis Pathway

While various methods exist for the synthesis of diaryl propanones, a common and reliable approach involves the reaction of p-tolylacetic acid derivatives. One established method is the decarboxylative ketonization of p-tolylacetic acid, often facilitated by catalysts at high temperatures. An alternative laboratory-scale synthesis can be adapted from the preparation of dibenzyl ketone, involving the reaction of p-tolylacetyl chloride with an appropriate organometallic reagent or a Friedel-Crafts acylation approach.

Below is a generalized workflow for a potential synthesis route.

Caption: Generalized workflow for the synthesis of 1,3-bis(p-tolyl)-2-propanone.

Detailed Synthesis Protocol (Exemplary)

This protocol is adapted from established methods for analogous ketones like 1,3-diphenylacetone.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine p-tolylacetic acid, acetic anhydride, and anhydrous potassium acetate.

-

Heating: Heat the mixture under an inert atmosphere to a gentle reflux at approximately 140-150 °C for 2-3 hours. The reaction involves the formation of an intermediate mixed anhydride followed by decarboxylation and ketonization.

-

Distillation: After the reflux period, slowly distill the acetic acid byproduct from the reaction mixture to drive the equilibrium towards the product.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acidic components, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 1,3-bis(p-tolyl)-2-propanone.

Core Reactivity: Aldol Condensation

The most significant reaction of 1,3-bis(p-tolyl)-2-propanone is its role as a nucleophile in aldol condensation reactions. The methylene protons (α-hydrogens) are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. In the presence of a base, one of these protons can be abstracted to form a resonance-stabilized enolate ion.

This reactivity is powerfully demonstrated in the synthesis of tetraphenylcyclopentadienone analogs. In a classic transformation, 1,3-bis(p-tolyl)-2-propanone undergoes a base-catalyzed double aldol condensation with a 1,2-diketone, such as benzil. The reaction proceeds through two sequential aldol additions followed by two dehydration steps to form a highly conjugated, stable cyclopentadienone ring system.

Caption: Mechanism of the double aldol condensation to form a cyclopentadienone.

Potential Applications

As a synthetic intermediate, 1,3-bis(p-tolyl)-2-propanone is a precursor to a variety of more complex molecules.

-

Ligand Synthesis: The resulting cyclopentadienone derivatives from aldol condensations can serve as ligands in organometallic chemistry, particularly for forming piano-stool complexes used in catalysis.

-

Materials Science: The highly conjugated systems produced from this precursor can be explored for applications in organic electronics and photophysics.

-

Medicinal Chemistry: The 1,3-diarylpropane scaffold, which is structurally related to 1,3-bis(p-tolyl)-2-propanone, has been investigated for various biological activities, including anti-inflammatory and antimalarial properties. This suggests that derivatives of 1,3-bis(p-tolyl)-2-propanone could be valuable targets in drug discovery programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1,3-bis(p-tolyl)-2-propanone is not widely available, safe handling procedures can be established based on its chemical class and data from analogous compounds like acetone.

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with all local, regional, and national regulations. Do not allow it to enter drains or waterways.

Conclusion

1,3-bis(p-tolyl)-2-propanone is a synthetically accessible and reactive ketone that holds significant potential as a building block in organic chemistry. Its value is primarily defined by the reactivity of its α-hydrogens, which enables its participation in crucial carbon-carbon bond-forming reactions like the aldol condensation. A thorough understanding of its properties, synthetic routes, and reactivity profile allows researchers to effectively leverage this compound for the creation of complex molecular targets in materials science, organometallics, and medicinal chemistry.

References

-

JMPAS. (2016, October 2). A MODIFIED CLAISEN- SCHMIDT PROTOCOL FOR SYNTHESIS OF 1,3-DIARYL-2-PROPEN-1-ONE (CHALCONE). Available at: [Link]

-

ResearchGate. Synthesis of 1,3‐diaryl‐2‐(arylazo)propane‐1,3‐diones. Available at: [Link]

-

Kumar, A., et al. (2008). Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro. European Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. Available at: [Link]

-

Defense Technical Information Center. (1986). Modification of Chemical Reactivity via Inclusion Complex Formation: Photochemistry of Dibenzyl Ketones and Benzyl Phenylacetate. Available at: [Link]

-

PrepChem.com. Synthesis of 1,3-bis(2-tetrahydro-pyranyloxy)propan-2-one. Available at: [Link]

-

Wu, T. S., et al. (2017). Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate. Scheme 1. Reaction Scheme for the Photolysis of Dibenzyl Ketones and Recombination Cases in Supramolecular Systems. Available at: [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 302069. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

- Google Patents. WO2020094403A1 - Process for the synthesis of lactams.

-

Express Composites. (2015, February 2). SAFETY DATA SHEET - Acetone. Available at: [Link]

-

Cheméo. Chemical Properties of 1-Phenyl-1,1-di-o-tolyl-2-propanone (CAS 6324-65-8). Available at: [Link]

-

National Center for Biotechnology Information. 1,3-Bis(4-methylphenyl)prop-2-en-1-one. PubChem Compound Summary for CID 256552. Available at: [Link]

-

Organic Syntheses. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Available at: [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Available at: [Link]

-

Chegg. (2016, December 5). In this experiment, benzyl and dibenzyl ketone will produce tetraphenylcyclopentadienone via aldol condensation reaction. Available at: [Link]

- Homework.Study.com. *In this experiment, benzyl and dibenzyl ketone will

An In-Depth Technical Guide to the Structural Analysis of 1,3-Bis(4-methylphenyl)acetone

This guide provides a comprehensive technical overview of the structural analysis of 1,3-Bis(4-methylphenyl)acetone, a diarylacetone of interest in organic synthesis and materials science. Intended for researchers, scientists, and professionals in drug development, this document details the core analytical techniques and methodologies required for the unambiguous structural elucidation of this compound.

Introduction: The Significance of 1,3-Bis(4-methylphenyl)acetone

1,3-Bis(4-methylphenyl)acetone, also known as 1,3-di-p-tolylacetone, belongs to the class of diarylacetones. Its structure, featuring a central ketone flanked by two p-tolyl groups, imparts specific chemical and physical properties that make it a valuable building block in various synthetic applications. Accurate structural analysis is paramount to confirming its identity, assessing its purity, and understanding its reactivity in subsequent chemical transformations. This guide will walk through the essential spectroscopic and analytical techniques for a complete structural characterization.

Molecular Structure and Key Physicochemical Properties

A foundational understanding of the molecule's basic properties is crucial before delving into complex analytical data.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O | [PubChem][1] |

| Molecular Weight | 238.32 g/mol | [PubChem][1] |

| IUPAC Name | 1,3-bis(4-methylphenyl)propan-2-one | [PubChem][1] |

| CAS Number | 70769-70-9 | [PubChem][1] |

Below is a 2D representation of the molecular structure of 1,3-Bis(4-methylphenyl)acetone.

Caption: 2D Molecular Structure of 1,3-Bis(4-methylphenyl)acetone

Synthesis and Purification: A Practical Protocol

While various methods exist for the synthesis of diarylacetones, a common approach involves the Friedel-Crafts acylation or related condensation reactions. A general, illustrative protocol is provided below. It is crucial to note that specific reaction conditions may require optimization.

Experimental Protocol: Synthesis of 1,3-Bis(4-methylphenyl)acetone

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) and a suitable solvent such as dichloromethane or toluene.

-

Addition of Reagents: Cool the suspension in an ice bath. Slowly add a solution of p-xylene (4-methylbenzyl precursor) and an appropriate acylating agent (e.g., a derivative of acetone or a related three-carbon electrophile) in the same solvent to the stirred suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water, followed by dilute hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1,3-Bis(4-methylphenyl)acetone.

Caption: General workflow for the synthesis of 1,3-Bis(4-methylphenyl)acetone.

Spectroscopic Elucidation: Unveiling the Structure

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 1,3-Bis(4-methylphenyl)acetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum of 1,3-Bis(4-methylphenyl)acetone is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Due to the para-substitution on the phenyl rings, two sets of doublets are expected in the aromatic region (typically δ 7.0-7.3 ppm). These correspond to the protons ortho and meta to the methylene group.

-

Methylene Protons (-CH₂-): A singlet corresponding to the four protons of the two methylene groups adjacent to the carbonyl group is expected.

-

Methyl Protons (-CH₃): A singlet for the six protons of the two methyl groups on the phenyl rings will be observed in the aliphatic region.

¹³C NMR Spectroscopy:

The carbon NMR spectrum provides information about the different carbon environments.

-

Carbonyl Carbon (C=O): A signal in the downfield region (typically δ 200-210 ppm) is characteristic of a ketone.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the symmetry of the p-substituted rings.

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region will correspond to the methylene carbons.

-

Methyl Carbon (-CH₃): A signal in the upfield aliphatic region will be present for the methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,3-Bis(4-methylphenyl)acetone will be characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1715 | C=O stretch | Ketone |

| ~3000-3100 | C-H stretch | Aromatic |

| ~2850-2960 | C-H stretch | Aliphatic (CH₂ and CH₃) |

| ~1600, 1510 | C=C stretch | Aromatic ring |

| ~810 | C-H bend | 1,4-disubstituted (para) benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can further confirm its structure.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (238.32).

-

Fragmentation Pattern: Common fragmentation pathways for ketones involve cleavage alpha to the carbonyl group. For 1,3-Bis(4-methylphenyl)acetone, a prominent fragment would be the tropylium ion or a related benzylic cation resulting from the loss of a p-methylbenzyl radical.

Caption: Workflow for the spectroscopic analysis of 1,3-Bis(4-methylphenyl)acetone.

Crystallographic Analysis: The Definitive Structure

For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard. A crystal structure of 1,3-Bis(4-methylphenyl)acetone has been reported in the Cambridge Crystallographic Data Centre (CCDC). This data provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Obtaining suitable crystals for X-ray analysis typically involves slow evaporation of a saturated solution of the purified compound in an appropriate solvent.

Conclusion

The structural analysis of 1,3-Bis(4-methylphenyl)acetone requires a multi-faceted approach, integrating data from several key analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation pattern. For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is indispensable. By following the methodologies outlined in this guide, researchers can confidently characterize this important synthetic intermediate.

References

[2] PubChem. This compound. National Center for Biotechnology Information. [Link]. Accessed January 17, 2026.[1]

Sources

An In-depth Technical Guide to 1,3-bis(4-methylphenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 1,3-bis(4-methylphenyl)propan-2-one. As a symmetrical dibenzyl ketone derivative, this compound holds potential as a building block in organic synthesis and as a scaffold in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields by consolidating available data and providing detailed experimental insights.

Compound Profile

This compound , also known as 1,3-bis(p-tolyl)-2-propanone, is an aromatic ketone with the chemical formula C₁₇H₁₈O.[1] Its structure features a central three-carbon chain with a ketone functional group at the second position, flanked by two p-tolyl (4-methylphenyl) groups.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,3-bis(p-tolyl)-2-propanone, 1,3-bis(4-methylphenyl)acetone, 4-methyl benzyl ketone | [1] |

| CAS Number | 70769-70-9 | [1] |

| Molecular Formula | C₁₇H₁₈O | [1] |

| Molecular Weight | 238.32 g/mol | [1] |

| Appearance | White solid (Predicted) | |

| Melting Point | 32-34 °C (for the analogous 1,3-diphenyl-2-propanone) | [2] |